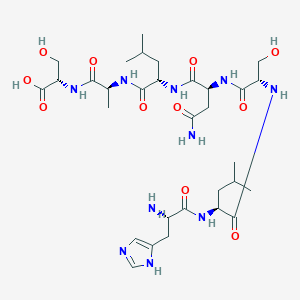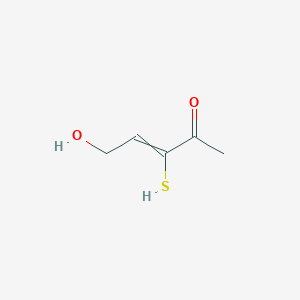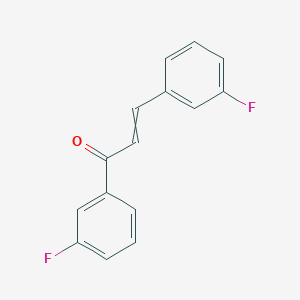![molecular formula C4H12NO6PS B14219423 2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid CAS No. 620158-45-4](/img/structure/B14219423.png)
2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid is a chemical compound with the molecular formula C4H13NO9P2S. It is known for its unique structure, which includes both phosphono and sulfonic acid groups. This compound is often used in various scientific research applications due to its buffering properties and ability to participate in a range of chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid typically involves the reaction of ethylene diamine with phosphorous acid and sulfur trioxide. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process often includes steps for purification and crystallization to obtain the final product in a usable form.
化学反応の分析
Types of Reactions
2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acid derivatives.
Reduction: This can result in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
科学的研究の応用
2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions to maintain stable pH levels.
Biology: The compound is used in biological studies to stabilize pH in cell culture media and other biological assays.
Industry: The compound is used in industrial processes that require precise pH control, such as in the manufacture of pharmaceuticals and other chemicals.
作用機序
The mechanism by which 2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid exerts its effects is primarily through its ability to act as a buffer. It can donate or accept protons, thereby stabilizing the pH of the solution. The molecular targets and pathways involved include interactions with various enzymes and proteins that are sensitive to pH changes.
類似化合物との比較
Similar Compounds
2-[(2-Hydroxyethyl)amino]ethane-1-sulfonic acid: This compound has similar buffering properties but lacks the phosphono group.
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid:
Uniqueness
What sets 2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid apart from similar compounds is its dual functionality, with both phosphono and sulfonic acid groups. This unique structure allows it to participate in a wider range of chemical reactions and provides enhanced buffering capacity.
特性
CAS番号 |
620158-45-4 |
|---|---|
分子式 |
C4H12NO6PS |
分子量 |
233.18 g/mol |
IUPAC名 |
2-(2-phosphonoethylamino)ethanesulfonic acid |
InChI |
InChI=1S/C4H12NO6PS/c6-12(7,8)3-1-5-2-4-13(9,10)11/h5H,1-4H2,(H2,6,7,8)(H,9,10,11) |
InChIキー |
XFAXGXMGEMGSIJ-UHFFFAOYSA-N |
正規SMILES |
C(CP(=O)(O)O)NCCS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14219344.png)
![N-[2-(4-Nitroanilino)ethyl]formamide](/img/structure/B14219345.png)
![1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14219353.png)

![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate](/img/structure/B14219370.png)


![8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione](/img/structure/B14219380.png)
![3-Quinolineethanol, 5-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14219395.png)

![Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14219406.png)


![4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid](/img/structure/B14219440.png)
